Cas no 645-96-5 (benzeneselenol)

Benzeneselenol (C6H5SeH) is an organoselenium compound characterized by its selenol (–SeH) functional group attached to a benzene ring. This reagent is primarily utilized in organic synthesis as a nucleophile or reducing agent, offering advantages such as high reactivity in selenylation reactions and the ability to form stable selenoethers. Its strong reducing properties make it valuable in deprotection reactions and radical processes. Benzeneselenol is also employed in the synthesis of selenium-containing heterocycles and as a precursor for other organoselenium compounds. Handling requires caution due to its air sensitivity and unpleasant odor, but its versatility in selective transformations underscores its utility in synthetic chemistry.
benzeneselenol structure
benzeneselenol structure
商品名:benzeneselenol
CAS番号:645-96-5
MF:C6H6Se
メガワット:157.07
MDL:MFCD00000001
CID:82907
PubChem ID:24863368

benzeneselenol 化学的及び物理的性質

名前と識別子

    • Phenylselenol
    • Benzeneselenol~Selenophenol
    • Benzeneselenol
    • Benzene,selenyl
    • HYDROSELENOBENZENE
    • Phenol,seleno
    • phenyl selenide
    • SELENOPHENOL
    • Selenylbenzene
    • Phenyl selenomercaptan
    • EINECS 211-457-2
    • PhSeH
    • 645-96-5
    • GXE
    • B2105
    • Benzene, selenyl-
    • CHEMBL5186653
    • Phenylselenium
    • ?PHENYLSELENOL
    • Phenol, seleno-
    • AKOS015840368
    • YWBHROUQJYHSOR-UHFFFAOYSA-N
    • DTXSID30275709
    • MFCD00000001
    • CS-0197351
    • Benzeneselenol, 97%
    • BDBM50588925
    • benzeneselenol
    • MDL: MFCD00000001
    • インチ: InChI=1S/C6H6Se/c7-6-4-2-1-3-5-6/h1-5,7H
    • InChIKey: WDODWFPDZYSKIA-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)[SeH]
    • BRN: 385715

計算された属性

  • せいみつぶんしりょう: 157.96300
  • どういたいしつりょう: 156.955647
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 7
  • 回転可能化学結合数: 0
  • 複雑さ: 46.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ひょうめんでんか: 0
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: においの悪い黄色の液体
  • 密度みつど: 1.479 g/mL at 25 °C(lit.)
  • ふってん: 183°C(lit.)
  • フラッシュポイント: 70 ºC
  • 屈折率: n20/D 1.616(lit.)
  • すいようせい: Not miscible or difficult to mix in water.
  • PSA: 0.00000
  • LogP: 0.59290
  • かんど: Air Sensitive
  • ようかいせい: 水に溶けない。
  • じょうきあつ: 1.0±0.3 mmHg at 25°C

benzeneselenol セキュリティ情報

  • 記号: GHS06 GHS08 GHS09
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H301,H331,H373,H410
  • 警告文: P261,P273,P301+P310,P311,P501
  • 危険物輸送番号:UN 2810 6.1/PG 2
  • WGKドイツ:3
  • 危険カテゴリコード: 23/25-33-50/53
  • セキュリティの説明: S20/21-S28-S45-S60-S61
  • 福カードFコード:10-23
  • 危険物標識: T N
  • 包装カテゴリ:II
  • 危険レベル:6.1
  • 包装グループ:III
  • 危険レベル:6.1
  • TSCA:Yes
  • セキュリティ用語:6.1
  • 包装等級:II
  • リスク用語:R23/25; R33; R50/53
  • ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

benzeneselenol 税関データ

  • 税関コード:2906299090
  • 税関データ:

    中国税関コード:

    2906299090

    概要:

    29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

benzeneselenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D963924-15g
PHENYLSELENOL
645-96-5 98%
15g
$655 2023-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B12720-5g
PHENYLSELENOL
645-96-5 97%
5g
¥2938.0 2023-01-18
abcr
AB121842-1 g
Phenylselenol, 97%; .
645-96-5 97%
1 g
€78.90 2023-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
EE491-1g
benzeneselenol
645-96-5 98%
1g
¥569.0 2022-05-30
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12876-1g
Phenylselenol, 90+%
645-96-5 90+%
1g
¥734.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1268021-1g
Benzeneselenol
645-96-5 98%
1g
¥300.00 2024-05-05
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B2105-5G
Benzeneselenol
645-96-5 >95.0%(GC)(T)
5g
¥1820.00 2024-04-16
eNovation Chemicals LLC
D963924-1g
PHENYLSELENOL
645-96-5 98%
1g
$80 2024-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-239294-1g
Benzeneselenol,
645-96-5
1g
¥504.00 2023-09-05
Aaron
AR003UF5-250mg
Phenylselenol
645-96-5 98%
250mg
$14.00 2025-01-22

benzeneselenol 関連文献

benzeneselenolに関する追加情報

Benzeneselenol (CAS No. 645-96-5): Chemical Properties, Applications, and Recent Research Developments

Benzeneselenol, with the chemical formula C₆H₅SeOH, is an organoselenium compound characterized by a benzene ring substituted with a selenol functional group. Its CAS number 645-96-5 uniquely identifies it in the chemical database, facilitating its recognition in various scientific and industrial contexts. This compound has garnered significant attention due to its unique chemical properties and potential applications in pharmaceuticals, agrochemicals, and material science.

The structure of benzeneselenol consists of a benzene ring bonded to a selenol group (Se-OH), which imparts distinct reactivity compared to its sulfur analog, benzenethiol. Selenium, being part of the same group as sulfur in the periodic table, shares some similarities but also exhibits notable differences in its chemical behavior. The presence of the selenol group makes benzeneselenol a versatile intermediate in organic synthesis, particularly in the development of selenium-containing drugs and materials.

In recent years, benzeneselenol has been extensively studied for its potential biological activities. Selenium compounds are known for their antioxidant properties and their role in enzyme systems. Research has indicated that benzeneselenol may exhibit similar effects by scavenging reactive oxygen species (ROS) and modulating oxidative stress pathways. This has led to investigations into its potential applications in anti-inflammatory and anti-cancer therapies.

Benzeneselenol's reactivity is further enhanced by its ability to participate in various chemical reactions, including oxidation, reduction, and coupling reactions. These properties make it a valuable building block in the synthesis of more complex selenium-containing molecules. For instance, it can be used to introduce selenium atoms into pharmacophores, which are key structural features responsible for the biological activity of drugs.

The synthesis of benzeneselenol typically involves the reaction of phenylsulfenyl chloride with sodium hydroxide or other strong bases, followed by oxidation if necessary. Alternative synthetic routes have also been explored, including the use of selenium-containing Grignard reagents or organoselenium intermediates. These synthetic methods have been optimized to improve yield and purity, ensuring that the final product meets the stringent requirements for research and industrial applications.

In pharmaceutical research, benzeneselenol has been investigated for its potential role in treating neurological disorders. Selenium compounds have shown promise in protecting neurons from oxidative damage and reducing inflammation associated with neurodegenerative diseases. Preclinical studies have demonstrated that derivatives of benzeneselenol may enhance neuroprotective effects by modulating signaling pathways involved in neuronal survival and death.

The agrochemical industry has also explored the use of benzeneselenol as a component in crop protection agents. Selenium-based compounds can enhance plant resistance to pathogens and environmental stressors, improving crop yield and quality. Additionally, research suggests that selenium-enriched plants may offer nutritional benefits to consumers due to the essential role of selenium in human health.

Material science applications of benzeneselenol are emerging as another area of interest. Selenium-containing polymers and coatings exhibit unique properties such as enhanced durability and corrosion resistance. These materials are being developed for use in aerospace, automotive, and construction industries where high performance under extreme conditions is required.

The environmental impact of using benzeneselenol has been carefully evaluated to ensure sustainable practices. Biodegradability studies have shown that while selenium compounds can persist in the environment, proper disposal methods minimize their ecological footprint. Efforts are ongoing to develop greener synthetic routes that reduce waste and energy consumption without compromising efficiency.

In conclusion, benzeneselenol (CAS No. 645-96-5) is a multifaceted compound with significant potential across multiple industries. Its unique chemical properties make it valuable in pharmaceuticals, agrochemicals, and material science. Ongoing research continues to uncover new applications and refine synthetic methodologies for this important organoselenium derivative.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:645-96-5)benzeneselenol
A1206583
清らかである:99%/99%
はかる:5g/25g
価格 ($):194.0/954.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:645-96-5)PHENYLSELENOL
1692820
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ